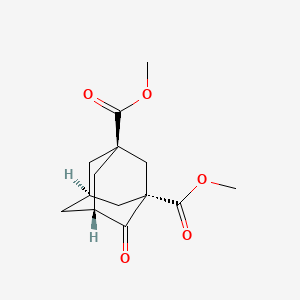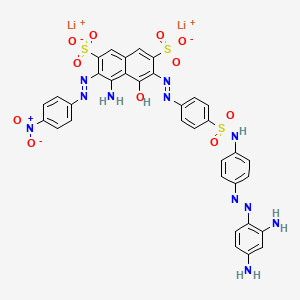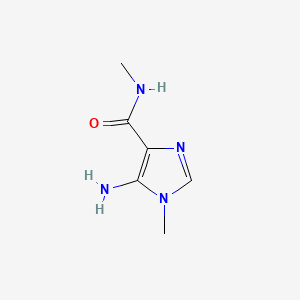
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene is a sesquiterpene isocyanide compound isolated from the marine sponge Stylotella sp. It is a relatively rare class of natural products known for its cytotoxic, antibiotic, and antifeedant properties .
Preparation Methods
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene is typically isolated from the marine sponge Stylotella sp. The sponge is freeze-dried and continuously extracted with methylene chloride. The crude extract is then subjected to silica gel chromatography, yielding stylotelline as an oil . The yield is approximately 0.16% of the sponge’s dry weight .
Chemical Reactions Analysis
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert stylotelline into different reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include methanol, hydrochloric acid, and other standard organic solvents and catalysts . Major products formed from these reactions include oxidized and reduced derivatives of stylotelline, as well as substituted compounds .
Scientific Research Applications
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene has several scientific research applications, including:
Chemistry: this compound is used in the study of sesquiterpene isocyanides and their chemical properties.
Biology: this compound’s cytotoxic properties make it a valuable compound for studying cell biology and cancer research.
Medicine: this compound’s antibiotic properties are of interest in the development of new antimicrobial agents.
Industry: This compound’s unique chemical structure and properties make it a potential candidate for various industrial applications, including the development of new materials and chemicals
Mechanism of Action
The mechanism by which stylotelline exerts its effects involves its interaction with cellular targets and pathways. (1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene’s cytotoxic properties are believed to be due to its ability to interfere with cellular processes, leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene is unique among sesquiterpene isocyanides due to its specific chemical structure and properties. Similar compounds include other sesquiterpene isocyanides isolated from marine sponges, such as stylissamide A and stylissoside A . These compounds share some structural similarities with stylotelline but differ in their specific chemical properties and biological activities.
Properties
CAS No. |
108648-45-9 |
|---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.383 |
IUPAC Name |
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C16H25N/c1-5-7-14-9-11-15(3)10-6-8-13(2)16(15,12-14)17-4/h12-13H,5-11H2,1-3H3/t13-,15-,16-/m1/s1 |
InChI Key |
FJRCDFUABIVCCI-FVQBIDKESA-N |
SMILES |
CCCC1=CC2(C(CCCC2(CC1)C)C)[N+]#[C-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)
